(2E)-3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
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Overview
Description
(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to a propenone moiety The presence of a pyrazolyl group adds to its complexity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazolyl Intermediate: The synthesis begins with the preparation of the pyrazolyl intermediate. This can be achieved by reacting 1-ethyl-5-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the Propenone Moiety: The next step involves the introduction of the propenone moiety through a condensation reaction. This step requires the use of a base catalyst and specific reaction conditions to ensure the formation of the desired product.
Attachment of the Difluoromethoxy Group: The final step involves the introduction of the difluoromethoxy group to the phenyl ring. This can be achieved through a nucleophilic substitution reaction using difluoromethylating agents.
Industrial Production Methods
Industrial production of (E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the propenone moiety or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the phenyl ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogenating agents or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[4-(METHOXY)PHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
- (E)-3-[4-(CHLOROMETHOXY)PHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Uniqueness
The presence of the difluoromethoxy group in (E)-3-[4-(DIFLUOROMETHOXY)PHENYL]-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C16H16F2N2O2 |
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Molecular Weight |
306.31 g/mol |
IUPAC Name |
(E)-3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-5-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H16F2N2O2/c1-3-20-11(2)14(10-19-20)15(21)9-6-12-4-7-13(8-5-12)22-16(17)18/h4-10,16H,3H2,1-2H3/b9-6+ |
InChI Key |
KEHMUAOLGXCIQQ-RMKNXTFCSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)C(=O)/C=C/C2=CC=C(C=C2)OC(F)F)C |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)C=CC2=CC=C(C=C2)OC(F)F)C |
Origin of Product |
United States |
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